molecular formula C10H8BrNO3 B15207032 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid

2-(Bromomethyl)benzo[d]oxazole-4-acetic acid

Cat. No.: B15207032
M. Wt: 270.08 g/mol
InChI Key: JZSVNYQYQDDUSU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-4-acetic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the bromination of 2-methylbenzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used for oxidation reactions. These reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used. These reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include methyl and other reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-4-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which can have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole
  • 2-(Fluoromethyl)benzo[d]oxazole
  • 2-(Iodomethyl)benzo[d]oxazole

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-4-acetic acid is unique due to its specific bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its biological activity may differ due to the size and electronegativity of the bromine atom.

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzoxazol-4-yl]acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-5-8-12-10-6(4-9(13)14)2-1-3-7(10)15-8/h1-3H,4-5H2,(H,13,14)

InChI Key

JZSVNYQYQDDUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CBr)CC(=O)O

Origin of Product

United States

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